molecular formula C35H46N12O10 B12566370 L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- CAS No. 183871-89-8

L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl-

Cat. No.: B12566370
CAS No.: 183871-89-8
M. Wt: 794.8 g/mol
InChI Key: IKYMJDXXXGJUMB-CQJMVLFOSA-N
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Description

L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is a peptide compound composed of several amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of such peptides can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like tryptophan and histidine.

    Reduction: Reducing agents can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Specific reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.

Scientific Research Applications

L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamine: A single amino acid with various metabolic roles.

    L-Prolyl-L-histidylglycyl: A shorter peptide with different bioactive properties.

    L-tryptophylglycyl: Another peptide with distinct biological activities.

Uniqueness

L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic applications.

Properties

CAS No.

183871-89-8

Molecular Formula

C35H46N12O10

Molecular Weight

794.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H46N12O10/c36-27(48)8-7-24(35(56)57)45-31(52)17-43-32(53)25(10-19-12-39-22-5-2-1-4-21(19)22)46-30(51)16-41-28(49)14-40-29(50)15-42-33(54)26(11-20-13-37-18-44-20)47-34(55)23-6-3-9-38-23/h1-2,4-5,12-13,18,23-26,38-39H,3,6-11,14-17H2,(H2,36,48)(H,37,44)(H,40,50)(H,41,49)(H,42,54)(H,43,53)(H,45,52)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,26-/m0/s1

InChI Key

IKYMJDXXXGJUMB-CQJMVLFOSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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